5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine
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Overview
Description
5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 3-ethyl-4-methoxy-5-propylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of catalysts such as Lewis acids to facilitate the reaction.
Temperature and Pressure: Controlled temperature and pressure conditions to optimize the reaction rate and yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Reduction: Reaction with reducing agents to yield reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups such as halides or alkyl groups.
Scientific Research Applications
5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor interaction: Modulating the activity of receptors involved in cellular signaling pathways.
DNA/RNA interaction: Interacting with nucleic acids to affect gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
105639-86-9 |
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Molecular Formula |
C17H24N4O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
5-[(3-ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H24N4O/c1-4-6-13-8-11(7-12(5-2)15(13)22-3)9-14-10-20-17(19)21-16(14)18/h7-8,10H,4-6,9H2,1-3H3,(H4,18,19,20,21) |
InChI Key |
UIMWAYHYLHGYET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC(=C1OC)CC)CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
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